molecular formula C11H11ClO3 B1602183 Benzyl 4-chloro-3-oxobutanoate CAS No. 32807-27-5

Benzyl 4-chloro-3-oxobutanoate

Cat. No. B1602183
CAS RN: 32807-27-5
M. Wt: 226.65 g/mol
InChI Key: AIJGDSYLHMOGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-chloro-3-oxobutanoate is a chemical compound with the molecular formula C11H11ClO3 . It has a molecular weight of 226.66 .


Synthesis Analysis

The synthesis of Benzyl 4-chloro-3-oxobutanoate and similar compounds has been a topic of interest in recent years. One method involves the highly stereoselective bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions . A highly efficient bioreduction process for transforming COBE into ®-CHBE was developed in a biocompatible organic solvent–deep eutectic solvent–water reaction medium .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Isomers

    Benzyl 4-chloro-3-oxobutanoate is used in synthesizing 2-arylhydrazono-4-chloro-3-oxobutanoates, which exist as (E)/(Z)-hydrazone isomers in solution. This synthesis demonstrates the equilibrium between these isomers and their correlation with substituent constants (Kawamura et al., 2020).

  • Crystal Structure Analysis

    It is also used in the synthesis of pyrazole derivatives, where its crystal structure, along with its antioxidant properties, was characterized (Naveen et al., 2021).

  • Molecular Structure Investigations

    Further, it aids in the study of molecular structures and interactions, as seen in the synthesis of diaminomethylidene derivatives of tetronic acid (Prezent & Dorokhov, 2012).

Biological and Pharmaceutical Research

  • Antioxidant and Antimicrobial Activities

    Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized from Benzyl 4-chloro-3-oxobutanoate, has been studied for its antioxidant and antimicrobial properties (Kumar et al., 2016).

  • Enzymatic Production Studies

    The compound plays a critical role in enzymatic production and asymmetric reduction studies, particularly in producing ethyl (R)-4-chloro-3-hydroxybutanoate, a significant compound in biotechnological applications (Shimizu et al., 1990).

  • Potential in Diabetes Management

    A derivative of Benzyl 4-chloro-3-oxobutanoate, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, has been proposed as a potential anti-diabetic agent in experimental studies (Khurana et al., 2018).

Chemical Synthesis and Material Science

  • Synthesis of Heterocyclic Compounds

    It is used in the synthesis of novel heterocyclic compounds, such as benzimidazoles, pyrazolones, and pyrazoles, demonstrating its versatility in chemical synthesis (Dayakar et al., 2015).

  • Copper Film Deposition

    In material science, compounds like bis(alkyl 3-oxobutanoato)copper(II) synthesized from Benzyl 4-chloro-3-oxobutanoate have been utilized for depositing copper films, showcasing its application in electronics (Hwang et al., 1996).

Safety And Hazards

The safety data sheet for a similar compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

benzyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJGDSYLHMOGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573860
Record name Benzyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-chloro-3-oxobutanoate

CAS RN

32807-27-5
Record name Benzyl 4-chloro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-chloro-3-oxobutanoate
Reactant of Route 6
Benzyl 4-chloro-3-oxobutanoate

Citations

For This Compound
1
Citations
RRB Metzner - 2014 - core.ac.uk
Many active pharmaceutical ingredients and their syntheses are often more than 20 years old, thus based on a different era of synthesis and also a different sense of the purpose of …
Number of citations: 3 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.